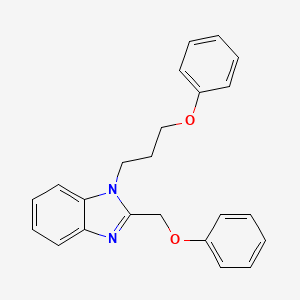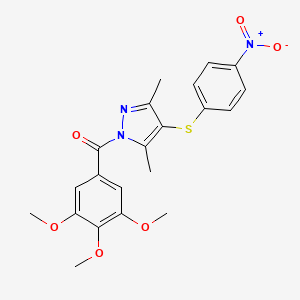
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This particular compound is characterized by the presence of phenoxy groups attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with phenoxyacetic acid under acidic conditions to form the intermediate 2-(phenoxymethyl)-1H-benzimidazole. This intermediate is then reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxy-substituted benzodiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzodiazole derivatives with hydrogenated phenoxy groups.
Substitution: Formation of benzodiazole derivatives with substituted phenoxy groups.
科学研究应用
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and resins for 3D printing
作用机制
The mechanism of action of 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: A compound with similar phenoxy groups but different core structure.
N′,N′-Bis (2-hydroxy-3-phenoxypropyl)benzohydrazide: Another compound with phenoxy groups and a benzohydrazide core.
Uniqueness
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core combined with phenoxy groups, which may contribute to its distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-(phenoxymethyl)-1-(3-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C23H22N2O2/c1-3-10-19(11-4-1)26-17-9-16-25-22-15-8-7-14-21(22)24-23(25)18-27-20-12-5-2-6-13-20/h1-8,10-15H,9,16-18H2 |
InChI 键 |
PLSRXNGJYAFGGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591796.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591799.png)
![6-amino-8-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11591800.png)
![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11591810.png)
![ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11591816.png)

![3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11591821.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591827.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591837.png)
![benzyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591853.png)
![prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591861.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591869.png)
![3-(4-chlorophenyl)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B11591872.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11591881.png)
